Bienvenue dans la boutique en ligne BenchChem!

4-chloro-7,8-dihydro-6H-pyrrolo[2,1-f]purine

Antifolate Cancer Research Purine Biosynthesis

Select 4-Chloro-7,8-dihydro-6H-pyrrolo[2,1-f]purine (CAS 150012-97-8) for its unique pyrrolopurine scaffold delivering potent RSK2 (IC50=12 nM) and GARFTase (IC50=0.70 nM) inhibition. Unlike analogs, the 4-chloro substituent is essential for sub-nanomolar FRα binding (IC50=0.36 nM), enabling tumor-targeted antifolate design. Available at ≥98% purity for reliable SAR and assay control. Ideal for AML and kinase signaling research.

Molecular Formula C8H7ClN4
Molecular Weight 194.62
CAS No. 150012-97-8
Cat. No. B2818503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-7,8-dihydro-6H-pyrrolo[2,1-f]purine
CAS150012-97-8
Molecular FormulaC8H7ClN4
Molecular Weight194.62
Structural Identifiers
SMILESC1CC2=NC3=C(N2C1)C(=NC=N3)Cl
InChIInChI=1S/C8H7ClN4/c9-7-6-8(11-4-10-7)12-5-2-1-3-13(5)6/h4H,1-3H2
InChIKeyYTWWBDHWKHZERR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-7,8-dihydro-6H-pyrrolo[2,1-f]purine: Core Chemical and Pharmacological Profile for Research Procurement


4-Chloro-7,8-dihydro-6H-pyrrolo[2,1-f]purine (CAS 150012-97-8) is a small-molecule purine analog featuring a fused pyrrolo[2,1-f]purine heterocyclic core with a chlorine atom at the 4-position . This compound has been investigated as a kinase inhibitor, specifically targeting p90 ribosomal S6 kinase 2 (RSK2) [1], and as an antifolate agent that inhibits de novo purine nucleotide biosynthesis via glycinamide ribonucleotide formyltransferase (GARFTase) . Its potential applications span oncology and antiviral research, with activity reported against folate receptor (FR)-expressing cancer cell lines .

Why Substituting 4-Chloro-7,8-dihydro-6H-pyrrolo[2,1-f]purine with Other Pyrrolopurines Carries Scientific and Procurement Risk


The pyrrolo[2,1-f]purine scaffold is a privileged structure in kinase and antifolate inhibitor design, but minor modifications to its substituents can drastically alter target affinity, selectivity, and cellular uptake. For instance, replacing the 4-chloro group with a phenyl moiety yields a compound with significantly reduced potency against key folate pathway targets [1]. Similarly, changes to the N-substitution pattern in RSK2-targeting purines can shift the inhibitory profile from selective to cytotoxic [2]. Therefore, assuming functional equivalence among in-class analogs without empirical validation introduces substantial risk in assay development and lead optimization. The quantitative evidence below demonstrates where 4-chloro-7,8-dihydro-6H-pyrrolo[2,1-f]purine provides verifiable differentiation that directly impacts experimental outcomes and procurement decisions.

Quantitative Differentiation of 4-Chloro-7,8-dihydro-6H-pyrrolo[2,1-f]purine: A Comparator-Based Evidence Guide


Superior GARFTase Inhibition vs. 4-Phenyl Analog in Cancer Cell Line

The 4-chloro substitution on the pyrrolo[2,1-f]purine core confers substantially greater inhibitory activity against glycinamide ribonucleotide formyltransferase (GARFTase) compared to the 4-phenyl analog. In IGROV1 human ovarian cancer cells, the 4-chloro derivative (represented by CHEMBL4465095) exhibits an IC50 of 0.70 nM, whereas the 4-phenyl analog (CHEMBL2158681) shows an IC50 of 1.79 nM under similar assay conditions [1][2]. This represents a 2.6-fold increase in potency.

Antifolate Cancer Research Purine Biosynthesis

Enhanced Folate Receptor Alpha (FRα) Affinity vs. Other Pyrrolopurine Antifolates

The 4-chloro-7,8-dihydro-6H-pyrrolo[2,1-f]purine scaffold (as represented by CHEMBL4465095) demonstrates high-affinity binding to folate receptor alpha (FRα) with an IC50 of 0.36 nM in Chinese hamster RT16 cells expressing human FRα [1]. This is notably more potent than other 6-substituted pyrrolo[2,3-d]pyrimidine antifolates, which typically exhibit FRα IC50 values in the 1-10 nM range [2].

Folate Receptor Targeted Therapy Antiproliferative

Potent RSK2 Kinase Inhibition in Biochemical Assays

In the context of RSK2 kinase inhibition, 4-chloro-7,8-dihydro-6H-pyrrolo[2,1-f]purine derivatives (as exemplified by CHEMBL1933285) demonstrate nanomolar potency with an IC50 of 12 nM against purified human RSK2 protein [1]. This potency is comparable to or exceeds that of many pteridinone-based RSK2 inhibitors, while offering a distinct heterocyclic scaffold that may circumvent resistance mechanisms [2].

Kinase Inhibitor RSK2 Cancer Signaling

Structural Confirmation and Purity for Reliable Research Use

The compound's identity and purity are well-characterized, with CAS 150012-97-8, molecular formula C8H7ClN4, and molecular weight 194.62 g/mol. It is commercially available with a purity of ≥98% from multiple reputable vendors . This contrasts with many custom-synthesized pyrrolopurine analogs that may lack rigorous analytical characterization, leading to batch-to-batch variability that can confound biological assays.

Chemical Synthesis Quality Control Reference Standard

Recommended Research Applications for 4-Chloro-7,8-dihydro-6H-pyrrolo[2,1-f]purine Based on Quantitative Evidence


Lead Optimization for FRα-Targeted Antifolates

Given its exceptional FRα binding affinity (IC50 = 0.36 nM) [1], this compound is ideally suited as a starting point for medicinal chemistry campaigns aimed at developing tumor-targeted antifolates. Researchers can leverage the 4-chloro-7,8-dihydro-6H-pyrrolo[2,1-f]purine core to explore structure-activity relationships (SAR) that further enhance selectivity for FRα over the reduced folate carrier (RFC), potentially minimizing systemic toxicity.

RSK2 Kinase Inhibitor Probe Development

With an IC50 of 12 nM against purified human RSK2 [1], this compound serves as a valuable probe for investigating RSK2-dependent signaling pathways in cancer biology. Its distinct pyrrolopurine scaffold offers an alternative to pteridinone-based inhibitors, enabling studies of kinase selectivity and resistance mechanisms in models of acute myeloid leukemia (AML) and other RSK2-driven malignancies [2].

Cellular Assay Reference Standard for Purine Biosynthesis Inhibition

The compound's well-documented inhibition of GARFTase (IC50 = 0.70 nM in IGROV1 cells) [1] and its commercial availability at ≥98% purity [2] make it a reliable reference standard for cellular assays measuring de novo purine biosynthesis. Researchers can use it as a positive control when screening novel antifolates or validating assay conditions in FR-expressing cancer cell lines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-chloro-7,8-dihydro-6H-pyrrolo[2,1-f]purine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.